2-Methoxypyridine-3-carboximidamide
Description
2-Methoxypyridine-3-carboximidamide is an organic compound characterized by a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position and a carboximidamide group (-C(NH₂)NH₂) at the 3-position. Its molecular formula is C₇H₉N₃O, yielding a molecular weight of 151.17 g/mol (calculated from atomic masses).
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-methoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-11-7-5(6(8)9)3-2-4-10-7/h2-4H,1H3,(H3,8,9) |
InChI Key |
UWQBQOMQJVTLBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Salt Form : The dihydrochloride salt in significantly increases solubility compared to the neutral forms of the other compounds.
- Molecular Weight : The furylmethoxy derivative has the highest molecular weight (217.22 g/mol), reflecting its larger substituent.
Research Findings and Functional Implications
Solubility and Bioavailability
- The dihydrochloride salt form of 1-methylpyrrolidine-3-carboximidamide is advantageous for aqueous formulations, a critical factor in drug development. In contrast, the furylmethoxy derivative may exhibit reduced solubility due to its hydrophobic furan moiety.
- This compound’s neutral form likely requires formulation optimization for enhanced bioavailability.
Electronic and Steric Effects
- The furylmethoxy group in , however, introduces conjugated π-electrons from the furan ring, which could engage in aromatic stacking interactions .
- The pyrrolidine ring in introduces conformational rigidity, which may restrict binding to flexible enzyme active sites.
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